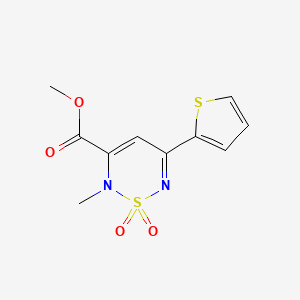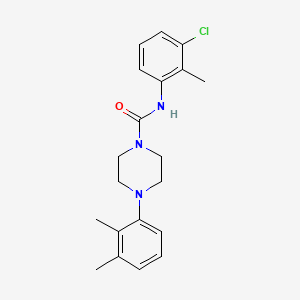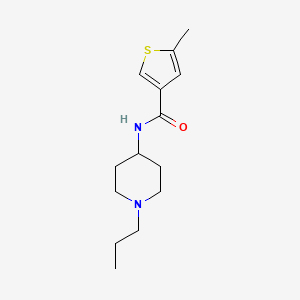![molecular formula C11H14N4OS B4761508 5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B4761508.png)
5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-amine
Vue d'ensemble
Description
5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-amine, commonly known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA belongs to the class of triazole-based compounds and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MPTA is not fully understood, but it has been suggested that MPTA exerts its effects through multiple pathways. In cancer cells, MPTA has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. MPTA has also been shown to activate the mitochondrial apoptotic pathway and induce the production of reactive oxygen species, which can contribute to cancer cell death. In neuroprotection, MPTA has been shown to activate the Nrf2/ARE pathway, which plays a critical role in the antioxidant defense system and protects neurons from oxidative stress. In cardiovascular diseases, MPTA has been shown to activate the PI3K/Akt signaling pathway, which promotes cell survival and reduces apoptosis.
Biochemical and Physiological Effects
MPTA has been shown to exhibit various biochemical and physiological effects, including anti-tumor, neuroprotective, and cardioprotective properties. MPTA has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis. MPTA has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. MPTA has also been shown to activate the mitochondrial apoptotic pathway and induce the production of reactive oxygen species, which can contribute to cancer cell death.
Avantages Et Limitations Des Expériences En Laboratoire
MPTA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. MPTA can also be easily modified to produce analogs with improved pharmacological properties. However, MPTA has several limitations, including its relatively low potency and selectivity, which may limit its therapeutic applications. MPTA also exhibits cytotoxic effects at high concentrations, which may limit its use in vivo.
Orientations Futures
There are several future directions for the research on MPTA, including the development of more potent and selective analogs with improved pharmacological properties. The identification of the molecular targets of MPTA and the elucidation of its mechanism of action will also be important for understanding its therapeutic potential. The evaluation of MPTA in clinical trials for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases will also be important for determining its clinical efficacy and safety.
Applications De Recherche Scientifique
MPTA has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, MPTA has been shown to exhibit anti-tumor properties by inhibiting the proliferation of cancer cells and inducing apoptosis. MPTA has also been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease. In cardiovascular diseases, MPTA has been shown to improve cardiac function and reduce myocardial infarction size in animal models.
Propriétés
IUPAC Name |
3-[2-(4-methylphenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-8-2-4-9(5-3-8)16-6-7-17-11-13-10(12)14-15-11/h2-5H,6-7H2,1H3,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZGJMSNAQZJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide](/img/structure/B4761426.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4761431.png)
![3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzaldehyde N-ethylthiosemicarbazone](/img/structure/B4761434.png)


![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4761453.png)
![2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride](/img/structure/B4761457.png)

![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4761469.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4761480.png)

![methyl 5-(aminocarbonyl)-2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4761496.png)
![3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B4761498.png)
![methyl 4-(4-tert-butylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4761507.png)